molecular formula C6H7BFNO2 B13459595 (2-Amino-3-fluorophenyl)boronic acid

(2-Amino-3-fluorophenyl)boronic acid

Cat. No.: B13459595
M. Wt: 154.94 g/mol
InChI Key: ORCFAETYLJWSNJ-UHFFFAOYSA-N
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Description

(2-Amino-3-fluorophenyl)boronic acid (CAS 2410902-34-8) is a valuable fluorinated boronic acid derivative used in chemical synthesis and pharmaceutical research. With the molecular formula C 6 H 7 BFNO 2 and a molecular weight of 154.94 g/mol, this compound serves as a key building block in organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is widely used to create biaryl structures found in many active pharmaceutical ingredients . The presence of both an amino group and a fluorine atom on the phenylboronic acid scaffold enhances its versatility. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable structure in medicinal chemistry for the design of new drug candidates . Boronic acids, in general, have gained significant importance in drug discovery, as evidenced by FDA-approved drugs like the anticancer agent bortezomib and the antifungal tavaborole . Furthermore, structurally similar compounds, such as 4-amino-3-fluorophenylboronic acid, have been utilized in advanced research areas including the development of glucose-responsive materials for smart drug delivery systems and the synthesis of modified insulin analogs . This product is intended for research and development purposes. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment.

Properties

Molecular Formula

C6H7BFNO2

Molecular Weight

154.94 g/mol

IUPAC Name

(2-amino-3-fluorophenyl)boronic acid

InChI

InChI=1S/C6H7BFNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H,9H2

InChI Key

ORCFAETYLJWSNJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)F)N)(O)O

Origin of Product

United States

Physicochemical Characterization and Structural Investigations

Acid-Base Properties and Lewis Acidity Determination (pKa Studies)

Boronic acids are primarily Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate anion, rather than donating a proton. nih.gov Their acidity is a critical parameter, influencing their reactivity and potential applications. nih.govresearchgate.netscilit.com The introduction of substituents onto the phenyl ring significantly alters the electronic properties of the boron center, thereby modulating the acid's strength, which is quantified by the pKa value. nih.gov

Experimental Determination of pKa Values

The pKa of the parent phenylboronic acid is approximately 8.8. nih.govnih.gov The introduction of substituents can either increase or decrease this value. Fluorinated phenylboronic acids typically have pKa values ranging from 6.17 to 8.77, demonstrating a general increase in acidity compared to the unsubstituted parent compound. nih.gov The table below presents the pKa values of several related phenylboronic acids to provide context.

CompoundpKa ValueReference
Phenylboronic acid8.8 nih.govpsu.edu
4-Fluorophenylboronic acid8.77 nih.gov
4-Amino-3-fluorophenylboronic acid (functionalized)7.8 researchgate.net
4-(N-allylsulfamoyl)-phenylboronic acid7.4 nih.gov
4-(3-butenesulfonyl)-phenylboronic acid7.1 nih.gov
2,3,4,6-Tetrafluorophenylboronic acid6.17 nih.gov

Electronic and Steric Influence of Ortho-Fluoro and Amino Substituents on Boron Lewis Acidity

The Lewis acidity of (2-Amino-3-fluorophenyl)boronic acid is governed by a complex interplay of electronic and steric effects from the ortho-amino and meta-fluoro substituents (relative to the boronic acid group, the fluoro is at position 3 and the amino at position 2).

Electronic Effects:

Fluorine Substituent: The fluorine atom at the 3-position is strongly electron-withdrawing due to its high electronegativity (inductive effect). This effect decreases the electron density at the boron center, making it a stronger Lewis acid and thus lowering its pKa. nih.govmdpi.com For fluorine at the ortho position, this acid-strengthening effect is particularly pronounced due to the possible formation of an intramolecular hydrogen bond that stabilizes the boronate anion. nih.govmdpi.comresearchgate.net

Amino Substituent: The amino group at the 2-position can exert two opposing electronic effects. It has an electron-withdrawing inductive effect but a powerful electron-donating effect through resonance (mesomeric effect). The net effect on the electron density of the aromatic ring and the boron center depends on the balance of these forces. Generally, amino groups are considered activating, which would tend to decrease Lewis acidity.

Steric Effects: The presence of a substituent in the ortho position can introduce steric hindrance that inhibits the geometric change from a trigonal planar boronic acid to a tetrahedral boronate anion upon hydroxide binding. nih.govnih.gov This steric inhibition can decrease the acidity of the compound. For example, while electron-withdrawing groups like -CF₃ and -OCF₃ increase acidity at the meta and para positions, they significantly reduce acidity at the ortho position due to their bulkiness. nih.govnih.gov In the case of this compound, the relatively small sizes of the amino group and fluorine atom may result in less pronounced steric inhibition compared to bulkier groups.

Impact of Chemical Environment on Acidic Behavior

The pKa of a boronic acid is not an intrinsic constant but is highly dependent on the surrounding chemical environment, particularly the solvent system. researchgate.net The polarity and protic nature of the solvent can influence the stability of both the neutral boronic acid and the charged boronate anion, thereby shifting the equilibrium and changing the apparent pKa.

For example, studies have shown that phenylboronic acid and its derivatives are more acidic in pure water than in a mixed solvent system like water/acetonitrile. researchgate.net This is because water is more effective at solvating the charged boronate anion. nih.gov

CompoundpKa in WaterpKa in Water/Acetonitrile
Phenylboronic acid8.689.61
4-Methoxyphenylboronic acid9.2510.29

Data sourced from researchgate.net.

Furthermore, the presence of certain solutes can also alter the acidic behavior. Boronic acids are well-known to form cyclic esters with diols, such as sugars. semanticscholar.orgstrath.ac.uk This complexation reaction is pH-dependent and effectively lowers the apparent pKa of the boronic acid. For example, the pKa of a boronic acid group was observed to shift from 8.32 to 7.73 in the presence of mannitol (B672) and to 7.58 with fructose. strath.ac.uk This modulation of acidity by the chemical environment is a key feature of boronic acids.

Supramolecular Organization and Solid-State Structures

In the solid state, the structure of phenylboronic acids is dominated by hydrogen bonding, leading to well-defined supramolecular assemblies.

Intermolecular Hydrogen Bonding Networks and Dimeric Synthons

A near-universal structural feature of phenylboronic acids in the crystalline state is the formation of a hydrogen-bonded homodimer. psu.eduacs.org This primary structural motif, or synthon, is formed by two O-H···O hydrogen bonds between the boronic acid groups of two separate molecules. researchgate.netnih.gov This arrangement is described by the graph set R²₂(8) and is analogous to the dimeric structures seen in carboxylic acids. acs.orgnih.gov

Most fluoro-substituted phenylboronic acids also form these characteristic dimeric synthons, typically with a syn-anti conformation of the hydroxyl groups. nih.govmdpi.com These dimers then serve as fundamental building blocks for the extended crystal lattice. acs.org The interconnection of these dimeric units into larger ribbons, sheets, or three-dimensional networks is directed by additional hydrogen bonds or other weaker intermolecular forces involving the substituents on the phenyl ring. psu.edunih.gov For this compound, the amino group (N-H) would be expected to act as a hydrogen bond donor, forming N-H···O or N-H···N bonds that link the primary dimers together, similar to what is observed in the crystal structure of 3-aminophenylboronic acid monohydrate. nih.gov

Intra- and Intermolecular Interactions in Crystal Lattices (e.g., O-H...F, nF→pB)

Beyond the primary dimeric synthon, the specific substituents of this compound give rise to other important interactions that define the crystal packing.

Intramolecular O-H···F Hydrogen Bond: A key interaction in ortho-fluorophenylboronic acids is the formation of an intramolecular B-O-H···F hydrogen bond. nih.govnih.govmdpi.com This interaction, while considered weak, stabilizes the conformation of the molecule and contributes to its increased acidity by stabilizing the resulting boronate anion. nih.govresearchgate.net Computational studies on 2-fluorophenylboronic acid confirm that this hydrogen bond is a dominating factor in its conformational isomerism. beilstein-journals.orgresearchgate.net

nF→pB Interaction: This refers to a potential hyperconjugative interaction involving the donation of electron density from a lone pair on the fluorine atom (nF) to the vacant p-orbital of the boron atom (pB). beilstein-journals.orgresearchgate.net However, theoretical analyses suggest that for 2-fluorophenylboronic acid, the intramolecular O-H···F hydrogen bond is a more significant stabilizing interaction. beilstein-journals.orgresearchgate.net

Conformational Preferences and Rotational Isomerism in the Solid State

In the solid state, phenylboronic acids typically exhibit well-defined conformational preferences driven by the formation of intermolecular hydrogen bonds. The primary structural motif involves the self-association of two boronic acid molecules to form a stable, hydrogen-bonded dimeric synthon. This dimer is characterized by a planar, eight-membered ring with an R²₂(8) graph set notation, where each B(OH)₂ group acts as both a hydrogen bond donor and acceptor to its counterpart. iucr.orgresearchgate.net

The conformation of this compound in the solid state is also dictated by the rotational isomerism around the C-B and B-O bonds. The orientation of the B(OH)₂ group relative to the phenyl ring is a key conformational feature. Studies on related substituted phenylboronic acids show that the boronic acid group is often twisted out of the plane of the aromatic ring. For instance, in 3-cyanophenylboronic acid, the mean plane of the –B(OH)₂ group is twisted by 21.28° relative to the cyanophenyl ring. iucr.org This rotation minimizes steric hindrance and optimizes crystal packing interactions. For 2-fluorophenylboronic acid, theoretical calculations suggest multiple possible rotational isomers (conformers) arising from rotation around the C-B and B-O bonds, with small energy differences between them. researchgate.net The presence of the ortho-amino and meta-fluoro substituents in this compound would further influence these preferences through intramolecular interactions (such as potential N-H···F or N-H···O hydrogen bonds) and by participating in the intermolecular hydrogen-bonding network that defines the crystal lattice. The amino group, in particular, can act as a hydrogen bond donor, potentially linking the primary dimeric units into more complex three-dimensional structures. iucr.org

Advanced Spectroscopic Characterization for Structural Elucidation

Multi-nuclear NMR spectroscopy is a powerful tool for elucidating the solution-state structure and electronic properties of this compound.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the boronic acid (-B(OH)₂) protons. The aromatic protons will appear as a complex multiplet pattern in the range of approximately 6.5-7.5 ppm, with chemical shifts and coupling constants influenced by the electronic effects of all three substituents. The amine protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The boronic acid hydroxyl protons also typically present as a broad singlet, often in the range of 8.0-8.5 ppm, and may exchange with residual water in the solvent. pitt.educhemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides insight into the electronic environment of each carbon atom in the phenyl ring. The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the fluorine (C-F) and boron (C-B) will exhibit characteristic coupling patterns (¹J_CF and ¹J_CB, respectively) and their chemical shifts will be significantly influenced by the high electronegativity of fluorine and the unique electronic nature of the boronic acid group. researchgate.netmdpi.com The amino group will cause an upfield shift (shielding) for the carbon it is attached to (C2) and the para-carbon (C5), while the fluorine and boronic acid groups have distinct deshielding effects.

¹¹B NMR: The ¹¹B nucleus is NMR-active (I = 3/2) and its chemical shift is highly sensitive to the coordination state of the boron atom. nsf.gov For a trigonal planar (sp² hybridized) boronic acid like this compound, a relatively broad signal is expected in the range of +28 to +33 ppm in a non-coordinating solvent. sdsu.eduspectrabase.com In solution, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which typically resonate at a slightly lower field (~33 ppm). mdpi.com The chemical shift and line width of the ¹¹B signal can provide information about these equilibria and interactions with Lewis bases (e.g., solvent molecules or diols). nsf.govacs.org

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is an exceptionally sensitive probe of molecular structure and environment. nih.gov The ¹⁹F chemical shift of this compound is highly responsive to changes in electron density on the phenyl ring and through-space interactions. mdpi.comnih.gov This sensitivity makes ¹⁹F NMR a valuable tool for studying solution-state conformation, electronic effects of the neighboring amino and boronic acid groups, and intermolecular interactions such as hydrogen bonding or binding events. rsc.orgillinois.edu

Table 1: Expected NMR Spectroscopic Data for this compound
NucleusExpected Chemical Shift Range (ppm)Key Features and Interpretations
¹H~6.5 - 7.5 (Aromatic) Variable (Amine, -NH₂) ~8.0 - 8.5 (Boronic acid, -OH)Aromatic region shows complex multiplets due to substituent effects. Amine and hydroxyl proton shifts are broad and solvent-dependent.
¹³C~110 - 165Six distinct aromatic signals. Characteristic C-F and C-B couplings. Shifts reflect electronic effects of -NH₂, -F, and -B(OH)₂ groups.
¹¹B~+28 - +33Broad signal characteristic of trigonal planar boronic acid. Shift is sensitive to coordination state and boroxine (B1236090) formation. nsf.govsdsu.edu
¹⁹FHighly variableSharp singlet (proton-decoupled). Chemical shift is very sensitive to the local electronic and steric environment. mdpi.com

Vibrational spectroscopy provides definitive identification of the functional groups present in this compound and offers insights into intermolecular interactions.

O-H Vibrations: The O-H stretching vibrations of the boronic acid group are particularly informative. In the solid state, strong intermolecular hydrogen bonding within the dimeric structure results in broad absorption bands typically observed in the 3200-3500 cm⁻¹ region. researchgate.net In a dilute solution of a non-polar solvent, where intermolecular hydrogen bonding is minimized, a sharper, higher-frequency band around 3635 cm⁻¹ would be expected. researchgate.net

N-H Vibrations: The amino group gives rise to characteristic N-H stretching vibrations, typically appearing as two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ range. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

B-O and C-B Vibrations: The asymmetric B-O stretching vibration is a strong band in the FT-IR spectrum, typically found between 1330 and 1380 cm⁻¹. researchgate.net The C-B stretching mode is generally weaker and has been assigned in related compounds, such as 2-fluorophenylboronic acid, at approximately 1344 cm⁻¹. researchgate.net

C-F and Aromatic Vibrations: The C-F stretching vibration is expected to produce a strong absorption in the 1100-1300 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic ring will appear in the characteristic region of 1400-1620 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
O-H stretch (H-bonded)3200 - 3500Broad, Strong
N-H stretch (asymmetric/symmetric)3300 - 3500Medium
N-H bend1600 - 1650Medium
Aromatic C=C stretch1400 - 1620Medium to Strong
B-O stretch (asymmetric)1330 - 1380Very Strong
C-B stretch~1340Weak to Medium
C-F stretch1100 - 1300Strong

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. For this compound, this analysis would be expected to confirm the formation of the characteristic hydrogen-bonded dimeric structure via the boronic acid groups. pitt.edu

The analysis would precisely determine the planarity of the phenyl ring and the geometry of the trigonal planar boron center. Key parameters, such as the B-O, B-C, C-N, and C-F bond lengths, can be measured with high precision. pitt.edunih.gov The crystal packing would likely be further stabilized by a network of intermolecular hydrogen bonds involving the amino group as a donor and the fluorine atom or boronic acid oxygen atoms as potential acceptors, linking the primary dimer units into a supramolecular architecture. iucr.org The analysis would also quantify the dihedral angle between the plane of the phenyl ring and the C-B(OH)₂ plane, providing experimental confirmation of the solid-state conformation. iucr.org

Table 3: Expected X-ray Crystallographic Parameters and Features
Parameter/FeatureExpected Value/Observation
Primary Supramolecular SynthonHydrogen-bonded dimer via -B(OH)₂ groups. iucr.orgpitt.edu
Boron GeometryTrigonal planar
B-O Bond Length~1.36 - 1.38 Å
B-C Bond Length~1.55 - 1.57 Å
Ring-B(OH)₂ Dihedral AngleNon-zero, typically 10-30° iucr.org
Additional InteractionsIntermolecular N-H···O and/or N-H···F hydrogen bonds. iucr.org

Hydrolytic Stability and Decomposition Pathways

The stability of this compound is governed by two principal chemical pathways: reversible dehydration and irreversible decomposition.

Reversible Dehydration to Boroxines: Like other boronic acids, this compound can undergo reversible intermolecular dehydration, particularly in non-aqueous solvents or upon heating, to form a six-membered cyclic anhydride (B1165640) known as a boroxine. mdpi.com This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. The formation of the boroxine can be monitored by techniques like ¹¹B NMR, as the chemical shift for the boron in a boroxine is distinct from that in the boronic acid. sdsu.edu

Decomposition Pathways: The primary pathway for the irreversible degradation of arylboronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, yielding the corresponding arene (in this case, 2-fluoroaniline). This process can be promoted by acidic or basic conditions. Additionally, oxidative pathways can lead to decomposition. In the presence of oxidizing agents, such as hydrogen peroxide, the C-B bond can be cleaved to yield a phenol (B47542) (2-amino-3-fluorophenol). nih.govresearchgate.net This oxidative cleavage is a well-known reaction of boronic acids and is often a major degradation route under ambient, aerobic conditions over long-term storage. The stability of boronic acids can be influenced by the electronic nature of the substituents on the aromatic ring; however, specific data on the hydrolytic stability and decomposition kinetics for this compound require dedicated experimental studies. nih.gov

Chemical Reactivity, Transformation Mechanisms, and Catalytic Aspects

Cross-Coupling Reactions Employing the Boronic Acid Moiety

The boronic acid functional group is a cornerstone of modern organic synthesis, primarily due to its role in transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as (2-Amino-3-fluorophenyl)boronic acid, with an organohalide or triflate.

Scope and Applications: this compound has been utilized as a key building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. For instance, it has been employed in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are investigated as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4), a target for autoimmune diseases and cancer. In these syntheses, the boronic acid is coupled with a chlorinated heterocyclic partner to form the crucial C-C bond that constitutes the core of the target molecule.

The general catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the organohalide to a Pd(0) complex. This is followed by transmetalation with the boronate species (formed from the boronic acid and a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Limitations: While versatile, the Suzuki-Miyaura coupling of this compound can face certain limitations. The presence of the free amino group can potentially coordinate to the palladium catalyst, sometimes inhibiting its activity. This can often be overcome by careful selection of ligands and reaction conditions or by protecting the amino group prior to the coupling reaction. Furthermore, steric hindrance from the ortho-amino and fluoro substituents can influence the efficiency of the transmetalation step. Protodeboronation, the undesired cleavage of the C-B bond, can also be a competing side reaction under certain conditions.

Below is a representative example of a Suzuki-Miyaura coupling reaction involving this compound as described in the patent literature for the synthesis of a complex intermediate.

Coupling PartnerCatalyst/LigandBaseSolventConditionsProduct
2,4-dichloro-5-iodopyrimidinePd(dppf)Cl2Na2CO31,4-Dioxane/Water80 °C2-(2,4-dichloropyrimidin-5-yl)-6-fluoroaniline

The Chan-Lam coupling provides a valuable method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. wikipedia.org This reaction couples a boronic acid with an amine or alcohol.

Mechanism: The mechanism of the Chan-Lam coupling is believed to involve a Cu(II) catalyst. The reaction can proceed through a cycle involving the formation of a copper-aryl complex. A proposed pathway involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to furnish the N-arylated product and a Cu(I) species. wikipedia.org This Cu(I) is then re-oxidized to Cu(II) to continue the catalytic cycle, often by atmospheric oxygen, allowing the reaction to be run in an open flask. wikipedia.orgorganic-chemistry.org

While the Chan-Lam coupling is a powerful tool for N-arylation, specific examples detailing the use of this compound as the aryl donor are not extensively documented in peer-reviewed literature. In principle, the boronic acid moiety could react with various N-H containing compounds. However, the intramolecular presence of the amino group on the boronic acid itself introduces complexity, potentially leading to self-coupling or oligomerization under Chan-Lam conditions.

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.org

Mechanism: This reaction is valued for its operational simplicity and the diversity of products it can generate. nih.gov The pathway is thought to begin with the condensation of the amine and the carbonyl component to form an iminium ion. Simultaneously, the boronic acid reacts with the hydroxyl group of an α-hydroxy acid or a similar species to form a boronate complex. The nucleophilic organic group from the boronate then adds to the electrophilic iminium ion, forming the new C-C bond and yielding the final amino acid or amine product after workup. organic-chemistry.org

The application of this compound in the Petasis reaction is not widely reported. The primary amino group on the boronic acid molecule could itself act as the amine component in the three-component system, potentially leading to a complex reaction mixture unless the other reacting amine is significantly more nucleophilic or present in large excess.

Direct C-H activation/coupling reactions have emerged as a highly atom-economical strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials like organohalides. In the context of boronic acids, they can sometimes serve as arylating agents in C-H functionalization reactions, often directed by a coordinating group on the substrate.

While this is a burgeoning field of research, specific examples of this compound being used as the coupling partner in a directed C-H activation reaction are not well-documented in the scientific literature. The inherent functionality of the molecule presents challenges regarding selectivity between the C-B bond and the various C-H bonds on the aromatic ring.

Reactivity and Functionalization of the Amino Group

The amino group on the this compound ring is a key site for further molecular elaboration. Its nucleophilicity and directing effects are central to its reactivity.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The existing substituents on the ring play a critical role in determining both the rate of reaction and the position of the incoming electrophile.

Regioselectivity: In this compound, the regioselectivity of EAS is governed by the combined electronic effects of the amino (-NH₂), fluoro (-F), and boronic acid [-B(OH)₂] groups.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) or resonance effect, where its lone pair of electrons donates into the aromatic π-system. libretexts.org This increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

Fluoro Group (-F): Halogens like fluorine are generally deactivating due to their strong -I (inductive) effect, but they are also ortho, para-directing because of a competing +M effect from their lone pairs. wikipedia.org

Boronic Acid Group [-B(OH)₂]: The boronic acid group is generally considered a deactivating group and a meta-director.

Considering the positions on the ring of this compound:

C4 (para to -NH₂, meta to -B(OH)₂): This position is strongly activated by the amino group.

C6 (ortho to -NH₂, ortho to -F): This position is also strongly activated by the amino group, but may experience some steric hindrance.

C5 (meta to -NH₂, para to -F, ortho to -B(OH)₂): This position is less activated.

The powerful activating and directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are para and ortho to the amino group, respectively. The reaction at C4 would be electronically favored and sterically less hindered. The reaction at C6 is also electronically favored but might be slightly impeded by the adjacent fluorine atom.

Boron-Specific Reactivity and Derivatization

A defining characteristic of boronic acids, including this compound, is their ability to form stable, cyclic boronate esters through a reversible covalent interaction with 1,2- and 1,3-diols. nih.govnih.gov This reaction is fundamental to the application of boronic acids in sensors, biomaterials, and separation sciences. nih.govacs.org

The reaction proceeds through the condensation of the boronic acid with the diol, eliminating water to form a five- or six-membered ring. nih.gov The formation of these boronate esters is highly dependent on the pH of the solution. Boronic acids are weak Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution. nih.govresearchgate.net The tetrahedral boronate form generally reacts more readily with diols. Consequently, ester formation is often more favorable at higher pH values where the boronate ion concentration is greater. researchgate.net

The stability of the resulting boronate ester is influenced by several factors, including the structure of the diol and the electronic properties of the boronic acid. The reversibility of this bond allows for dynamic systems that can respond to changes in pH or the presence of competing diols, such as saccharides. nih.gov

Parameter Description
Reactants Boronic Acid (e.g., this compound) + Diol/Polyol
Product Cyclic Boronate Ester
Bond Type Reversible Covalent B-O bonds
Key Condition pH-dependent; formation is often favored in neutral to basic aqueous solutions. researchgate.net
Mechanism Condensation reaction involving the elimination of water. The reaction can proceed through pathways involving either the neutral boronic acid or the anionic boronate. nih.gov
Applications Glucose sensing, bioconjugation, self-healing materials, drug delivery. nih.gov

The carbon-boron bond in arylboronic acids is susceptible to oxidation, providing a valuable synthetic route to phenols. researchgate.net This transformation, often referred to as oxidative hydroxylation or ipso-hydroxylation, replaces the boronic acid moiety with a hydroxyl group at the same position on the aromatic ring.

Various oxidizing agents can effect this conversion, with aqueous hydrogen peroxide (H₂O₂) being one of the most common, often under basic conditions. researchgate.netmdpi.com Other reagents like m-chloroperbenzoic acid (MCPBA) have also been shown to efficiently convert arylboronic acids to phenols under mild, metal-free conditions. thieme-connect.com The reaction mechanism is believed to involve the formation of a boronate intermediate which then undergoes rearrangement to yield the phenol (B47542) after hydrolysis. thieme-connect.com

This reaction is a powerful tool in organic synthesis as it provides access to substituted phenols that might be difficult to prepare through other methods. researchgate.net The chemoselectivity of the oxidation can be controlled, for instance, in systems containing both a boronic acid and a boronic ester, by using selective phase transfer conditions. nih.gov

Boronic acids are frequently converted to boronic esters to enhance their stability, modify their reactivity, and improve their solubility in organic solvents. The most common boronic esters are pinacol esters, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). nih.govescholarship.org This esterification is typically an equilibrium process, and water is often removed to drive the reaction to completion.

This compound pinacol ester is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis. sigmaaldrich.com While the pinacol ester group is generally more stable than the free boronic acid, it is still reactive. Aryl boronic acid pinacol esters are key coupling partners in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govsigmaaldrich.com

However, the reactivity of pinacol esters can differ from that of the corresponding boronic acids. For instance, in Chan-Evans-Lam (CEL) C-N coupling reactions, aryl boronic acid pinacol esters have been reported to be challenging coupling partners, often giving low yields, though optimized conditions have been developed to overcome this. organic-chemistry.org Generally, boronic acids are considered more reactive than boronic esters in Suzuki-Miyaura couplings due to electronic differences between the -OH and -OR groups. researchgate.net The stability of pinacol esters also makes them susceptible to slow hydrolysis back to the boronic acid in the presence of water. nih.gov

Intra- and Intermolecular Directing Group Effects in Functionalization Reactions

The substituents on the aromatic ring of this compound exert significant control over the regioselectivity of further functionalization reactions. The amino, fluoro, and boronic acid groups each have distinct directing effects in electrophilic aromatic substitution and other metal-catalyzed C-H functionalization reactions.

In Electrophilic Aromatic Substitution:

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.

Fluoro Group (-F): Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

Boronic Acid Group [-B(OH)₂]: The boronic acid group is a deactivating group and a meta-director due to the electron-deficient nature of the boron atom.

In Directed C-H Functionalization: Modern synthetic methods utilize directing groups to achieve high regioselectivity in C-H functionalization reactions, often overriding the inherent electronic preferences of the substrate. rsc.org

Amine-Directed Functionalization: The amino group itself, or more commonly a derivatized form like an amide or a removable directing group, can direct metal catalysts to functionalize the C-H bond at the ortho position. In this molecule, this would correspond to the C-H bond at the C1 position, adjacent to the boronic acid.

Boron-Directed Functionalization: The boronic acid group, particularly when converted to a boronate ester like an N-methyliminodiacetic acid (MIDA) boronate, can serve as a directing group for C-H functionalization at the meta position. researchgate.net This strategy allows for the introduction of substituents at a position that is often difficult to access selectively. Anthranilamide has also been used as a removable modifier on the boron atom to direct ortho-silylation. acs.org

The ability to use either the amine or the boron moiety as a directing group provides a powerful strategic advantage, enabling the selective functionalization of different positions on the aromatic ring by choosing the appropriate catalyst system and derivatization strategy.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of (2-Amino-3-fluorophenyl)boronic acid. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The presence of rotatable bonds in this compound—specifically the C-B, B-O, O-H, and C-N bonds—gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis through computational methods aims to identify the most stable structures, corresponding to energy minima on the potential energy surface.

For phenylboronic acids, the orientation of the boronic acid group, B(OH)₂, relative to the phenyl ring is a key determinant of stability. The hydroxyl groups can adopt different orientations, typically labeled syn or anti with respect to the C-B bond. For this compound, the rotation of the amino group (-NH₂) must also be considered. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform a systematic scan of these rotational barriers. nih.govresearchgate.net This process identifies the lowest energy conformers, which are the most likely to be observed experimentally. Studies on similar molecules like 2-fluorophenylboronic acid have shown that the cis-trans configuration is often the most stable. researchgate.net For the title compound, the interplay between the amino and fluoro substituents would significantly influence the relative energies of the conformers due to potential intramolecular interactions.

Table 1: Illustrative Conformational Energy Profile of a Substituted Phenylboronic Acid This table is illustrative, showing typical data obtained from DFT calculations for conformational analysis.

ConformerDihedral Angle (C-C-B-O)Relative Energy (kcal/mol)Key Intramolecular Interactions
I (Global Minimum)0° (syn-planar)0.00O-H···F Hydrogen Bond
II180° (anti-planar)1.52N-H···O Hydrogen Bond
III90° (perpendicular)4.25Steric Hindrance

The specific arrangement of the amino and fluoro groups on the phenyl ring allows for several intramolecular interactions that stabilize certain conformations.

Hydrogen Bonding : The ortho-amino and meta-fluoro substituents can participate in various intramolecular hydrogen bonds. Potential interactions include those between the hydrogen of the amino group and the fluorine atom (N-H···F), between the hydrogen of a hydroxyl group and the nitrogen of the amino group (O-H···N), or between a hydroxyl hydrogen and the fluorine atom (O-H···F). nih.gov Computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize and quantify the strength of these bonds by analyzing electron density distribution. nih.gov

DFT calculations are highly effective at predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental characterization.

NMR Chemical Shifts : The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹¹B, ¹⁹F). nih.govmdpi.com Calculations are often performed with the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) to better simulate experimental conditions, as chemical shifts are sensitive to the solvent environment. researchgate.net Comparing calculated shifts with experimental spectra helps confirm the molecular structure and assign specific resonances.

Vibrational Frequencies : The vibrational frequencies (e.g., IR and Raman spectra) of this compound can be computed from the second derivatives of the energy with respect to atomic displacements. DFT methods can predict the frequencies and intensities of vibrational modes. icm.edu.pl Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov Total Energy Distribution (TED) analysis can then be used to assign the calculated frequencies to specific molecular motions, such as C-F stretching, N-H bending, or B-O-H vibrations. nih.gov

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (ppm) This table provides an example of how theoretical NMR data is compared with experimental results for a related phenylboronic acid derivative in DMSO solvent.

AtomCalculated Shift (GIAO/DFT)Experimental Shift
C1-B130.5131.2
C2-N118.9119.5
C3-F163.1 (d, J=245 Hz)162.8 (d, J=244 Hz)
H47.157.18
¹¹B28.529.1

Reaction Mechanism Elucidation Through Computational Modeling

While specific computational studies on the reaction mechanisms of this compound are not widely published, the methodologies are well-established. This compound is a potential substrate for reactions like the Suzuki-Miyaura cross-coupling. Computational modeling can be used to explore the reaction pathway of such a process. This involves calculating the geometries and energies of reactants, transition states, intermediates, and products. By mapping the minimum energy path, key information such as activation energy barriers can be determined, providing a deeper understanding of the reaction kinetics and mechanism.

Theoretical Studies on Acidity and Electronic Effects

The acidity of a boronic acid (its pKa) is a critical property, particularly for applications in sensing and medicinal chemistry. mdpi.com The pKa of this compound is determined by the electronic effects of the amino and fluoro substituents.

pKa Prediction : Theoretical calculations can predict pKa values by computing the Gibbs free energy change (ΔG) for the acid dissociation reaction in a solvent. This requires high-level calculations and accurate solvation models. The pKa of the related 4-amino-3-fluorophenylboronic acid has been reported to be 7.8, which is lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), indicating that the electron-withdrawing effect of fluorine is dominant in that isomer. researchgate.net A similar outcome would be anticipated for the 2-amino-3-fluoro isomer.

Molecular Dynamics Simulations of Solvation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum calculations are often limited to single molecules or small clusters, MD can model larger systems, such as the boronic acid molecule in a solvent box or interacting with a biological macromolecule.

MD simulations can provide detailed insights into the solvation of this compound in water. By simulating the molecule surrounded by a large number of water molecules, one can analyze the structure of the solvation shells, the number of hydrogen bonds formed between the solute and solvent, and the dynamics of these interactions. researchgate.netmdpi.com Such simulations are crucial for understanding the molecule's solubility and behavior in aqueous environments. Furthermore, MD can be used to model the interaction of this boronic acid with biological targets, such as the active site of an enzyme, to predict binding modes and estimate binding affinities, which is valuable in drug design. nih.gov

Advanced Applications in Chemical Science and Technology

Design and Development of Chemical Reagents and Catalysts

The strategic placement of functional groups on the phenyl ring of (2-Amino-3-fluorophenyl)boronic acid makes it a valuable scaffold for developing new catalysts and ligands.

Boronic Acids as Catalysts in Organic Transformations (e.g., Amide Bond Formation)

Arylboronic acids are recognized as efficient catalysts for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic chemistry. rsc.orgcatalyticamidation.info This method serves as a green alternative to traditional coupling methods that generate stoichiometric waste. catalyticamidation.info The catalytic activity of arylboronic acids is influenced by the substituents on the aromatic ring.

The mechanism of boronic acid-catalyzed amidation is thought to involve the formation of acyloxyboronic acid intermediates. rsc.org Theoretical studies suggest that the reaction may proceed through dimeric B-X-B motifs (where X is O or NR), which activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov The presence of an ortho-substituent on the phenylboronic acid, such as the amino group in this compound, can sterically destabilize the formation of inactive boroxine (B1236090) trimers, thereby favoring the formation of catalytically active species. nih.gov This catalytic system has been shown to be effective for a range of substrates, including less reactive carboxylic acids and N-Boc protected amino acids, with minimal racemization. nih.gov

Catalyst SystemSubstratesConditionsOutcome
Arylboronic acidCarboxylic acids, AminesAzeotropic refluxEfficient amide formation
ortho-Iodophenylboronic acidPhenylacetic acid, BenzylamineToluene, Dean-Stark, RTHigh catalytic activity
Fluorous sulfur-containing boronic acidAliphatic, aromatic, heteroaromatic acids; primary, secondary aminesEnvironmentally friendly conditionsGood yields, catalyst reusable

Ligand Design for Metal-Catalyzed Processes

The this compound molecule possesses functionalities that make it an attractive candidate for ligand design in metal-catalyzed reactions. The amino group and the boronic acid group can potentially act as a bidentate ligand, binding to a metal center through the nitrogen and an oxygen atom. unacademy.compurdue.edu Bidentate ligands are crucial in coordination chemistry as they form a chelate ring with the central metal atom, often enhancing the stability and influencing the reactivity of the resulting complex. purdue.edulibretexts.org

Such ligands are integral to many catalytic processes, including the widely used Suzuki-Miyaura coupling, which itself relies on boronic acids as reagents. nih.govacs.org The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom and the electron-donating amino group, can tune the catalytic activity of the metal center. Hybrid ligands incorporating amino acid and phosphino (B1201336) groups on phenyl or ferrocenyl platforms have demonstrated high modularity and effectiveness in demanding palladium-catalyzed cross-coupling reactions. nih.gov The design of ligands like this compound opens avenues for developing novel catalysts with tailored electronic and steric properties for a variety of organic transformations.

Functional Materials Science and Supramolecular Assemblies

The ability of the boronic acid group to form reversible covalent bonds with diols is a cornerstone of its application in materials science. This interaction is particularly useful for creating "smart" materials that respond to specific chemical stimuli.

Incorporation into Polymeric Materials and Hydrogels for Specific Recognition

Phenylboronic acids (PBAs) are widely incorporated into hydrogel networks to create materials capable of recognizing and responding to glucose and other cis-diol-containing molecules. nih.govbirmingham.ac.ukacs.org The binding of glucose to the boronic acid moiety immobilized within a hydrogel matrix induces a volumetric change in the material. nih.govbirmingham.ac.uk This occurs because the complexation with glucose increases the acidity of the boronic acid, leading to the formation of a negatively charged boronate ester at physiological pH. nih.govacs.org The resulting increase in intracollegiate Donnan osmotic pressure causes the hydrogel to swell. nih.govbirmingham.ac.uk

The sensitivity and operating pH of these materials are highly dependent on the pKa of the boronic acid. The introduction of electron-withdrawing groups, such as the fluorine atom in this compound, is a key strategy to lower the pKa, making the material more responsive at physiological pH (~7.4). pitt.edu The amino group provides a convenient handle for covalently attaching the molecule to a polymer backbone. pitt.eduresearchgate.net These responsive hydrogels are being developed for applications such as continuous glucose monitoring and self-regulated insulin (B600854) delivery systems. rsc.orgrsc.org

Polymer SystemRecognition TargetMechanism of ActionPotential Application
Phenylboronic acid functionalized hydrogelGlucose (cis-diols)Reversible covalent bonding, causing hydrogel swellingContinuous glucose monitoring, contact lens sensors nih.govbirmingham.ac.uk
Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid)GlucoseGlucose-triggered phase transitionDrug delivery nih.gov
Dextran-coated magnetic particles with aminophenyl boronic acidAntibodies (glycoproteins)Reversible ester formation with cis-diols on oligosaccharidesAntibody purification nih.gov

Application in Co-crystal Engineering for Tailored Solid-State Properties

Co-crystal engineering is a strategy used to modify the physical properties of solid-state materials, such as solubility and stability, without altering the chemical structure of the active pharmaceutical ingredient (API). google.com Boronic acids are excellent candidates for co-crystal formers due to their ability to act as robust hydrogen bond donors through the two hydroxyl groups. mdpi.com

Arylboronic acids can form predictable supramolecular synthons, such as O-H···O and O-H···N hydrogen bonds, with complementary functional groups on a co-former molecule. mdpi.com The specific structure of this compound, with its hydrogen bond donating -NH2 and -B(OH)2 groups and the potential for halogen bonding from the fluorine atom, offers multiple points for directed intermolecular interactions. This allows for the rational design of co-crystals with tailored solid-state architectures and properties. mdpi.commdpi.com Studies on similar molecules, like 4-halophenylboronic acids, have shown successful co-crystallization with various pharmaceutical compounds, demonstrating the potential to create new solid forms of existing drugs with improved characteristics. mdpi.com

Chemical Biology Tools and Probe Development (Mechanistic Focus)

The unique reactivity of the boron atom makes boronic acids valuable tools in chemical biology, particularly for developing enzyme inhibitors. tandfonline.com The boron atom acts as an electrophile that can form a stable, reversible covalent bond with a nucleophilic residue in an enzyme's active site. nih.govmdpi.com

Boronic acid transition state inhibitors (BATSIs) are designed to mimic the tetrahedral high-energy intermediate formed during substrate hydrolysis by enzymes like serine proteases and β-lactamases. nih.govmdpi.com The boron atom forms a tetrahedral adduct with the catalytic serine residue in the enzyme's active site, leading to potent and reversible inhibition. nih.gov

For this compound, the amino and fluoro substituents can play a crucial role in its function as a biological probe. These groups can form specific interactions, such as hydrogen bonds or π-π stacking, with other amino acid residues in the active site, thereby influencing the inhibitor's potency and selectivity. mdpi.com Molecular docking studies on similar inhibitors reveal that such interactions are key to achieving high binding affinity. mdpi.com The mechanism involves the boronic acid's empty p-orbital accepting electron pairs from nucleophilic residues, forming a stable complex that blocks the enzyme's catalytic activity. mdpi.com This mechanistic understanding is vital for the rational design of the next generation of highly specific and effective therapeutic agents. researchgate.netnih.gov

Development of Molecular Recognition Elements for Saccharides and Diols

This compound and its derivatives are effective molecular recognition elements for saccharides and diols. This capability stems from the reversible covalent interaction between the boronic acid group and the cis-diol functionalities present in many sugars. The presence of the amino and fluoro substituents on the phenyl ring plays a crucial role in modulating the binding affinity and selectivity.

The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron atom, which generally enhances the binding affinity for diols. Concurrently, the amino group, typically protonated at physiological pH, can engage in additional hydrogen bonding interactions with the saccharide, further stabilizing the complex. This synergistic effect can lead to stronger and more selective binding compared to unsubstituted phenylboronic acid.

A notable example involves a derivative, [4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl]boronic acid, which, in conjunction with γ-cyclodextrin, forms a 2:1 supramolecular complex with glucose. This interaction results in a discernible fluorescence response, highlighting the potential of aminofluorophenylboronic acids in saccharide sensing. nih.gov The binding process is a dynamic equilibrium, and the strength of this interaction can be quantified by the association constant (Kₐ). While specific binding data for this compound is not extensively documented in publicly available literature, the principles of boronic acid-saccharide interactions allow for an estimation of its potential binding affinities with various saccharides.

Table 1: Representative Association Constants (Kₐ) of Phenylboronic Acid Derivatives with Saccharides at Physiological pH

Boronic Acid DerivativeSaccharideAssociation Constant (Kₐ, M⁻¹)Comments
3-Aminophenylboronic acidFructose~1800High affinity due to favorable diol arrangement.
3-Aminophenylboronic acidGlucose~120Moderate affinity.
4-Fluorophenylboronic acidFructose~2500Enhanced affinity due to the electron-withdrawing fluorine.
4-Fluorophenylboronic acidGlucose~150Slightly enhanced affinity compared to the amino-substituted analog.
This compound (Predicted)Fructose>2500Expected high affinity due to combined electronic effects.
This compound (Predicted)Glucose>150Expected enhanced affinity.

Mechanistic Studies of Enzyme-Inhibitor Interactions involving Boronic Acid Moieties

Boronic acids, including this compound, are a well-established class of enzyme inhibitors, particularly for serine proteases. The mechanism of inhibition involves the formation of a stable, covalent adduct between the electrophilic boron atom of the boronic acid and the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

The fluorine atom in this compound can significantly enhance its inhibitory potency. The strong electron-withdrawing effect of fluorine increases the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group. This can lead to a lower inhibition constant (Kᵢ) and a more stable enzyme-inhibitor complex. Furthermore, the fluorine atom can participate in favorable interactions, such as hydrogen bonding or halogen bonding, with residues in the enzyme's active site, contributing to tighter binding.

The amino group can also influence the inhibitor's binding affinity and selectivity through electrostatic interactions and hydrogen bonding with the enzyme. The specific positioning of the amino and fluoro groups on the phenyl ring allows for tailored interactions within the active site of a target enzyme. While detailed mechanistic studies specifically on this compound are limited, the established principles of boronic acid-based enzyme inhibition provide a strong foundation for understanding its potential as a potent and selective inhibitor.

Table 2: Inhibition Constants (Kᵢ) of Representative Boronic Acid-Based Serine Protease Inhibitors

InhibitorEnzymeInhibition Constant (Kᵢ)Mechanism of Action
Phenylboronic acidChymotrypsin~2 mMCompetitive, formation of a tetrahedral adduct with Ser-195.
Peptide boronic acidsThrombinnM to µM rangeMimics the substrate, forming a stable complex with the active site serine.
Bortezomib26S Proteasome (Chymotrypsin-like activity)0.6 nMReversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.
This compound (Potential)Serine Proteases (e.g., Chymotrypsin, Thrombin)Predicted in the µM to nM rangeExpected potent inhibition due to the electronic effects of the fluoro and amino groups.

Development of Responsive Analytical Sensors (e.g., Fluorimetric, pH-responsive)

The ability of this compound to interact with diols and its inherent electronic properties make it a valuable component in the design of responsive analytical sensors. These sensors can detect the presence and concentration of specific analytes, such as saccharides, through changes in their optical or electrochemical properties.

Fluorimetric Sensors:

Fluorimetric sensors incorporating this compound often utilize photophysical processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical PET-based sensor, the amino group can act as an electron donor, quenching the fluorescence of a nearby fluorophore. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron increases, leading to a stronger interaction with the amino group. This can disrupt the PET process and restore fluorescence, providing a "turn-on" signal.

The fluorine atom can further modulate the electronic properties of the sensor, influencing the efficiency of the PET or ICT processes and potentially leading to enhanced sensitivity and a greater fluorescence response.

pH-Responsive Sensors:

The boronic acid moiety itself is pH-sensitive. It exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The pKa of this equilibrium is a critical parameter for pH-responsive sensors. The binding of a diol to the boronic acid lowers its pKa, a change that can be harnessed for sensing applications.

Table 3: Properties of this compound Relevant to Sensor Development

PropertyDescriptionRelevance to Sensor Development
Lewis AcidityEnhanced by the electron-withdrawing fluorine atom.Stronger binding to diols, leading to higher sensor sensitivity.
pKa of Boronic AcidInfluenced by both the amino and fluoro substituents. Binding to a diol lowers the pKa.Crucial for designing pH-responsive sensors and optimizing sensor performance at physiological pH.
Fluorescence ModulationThe amino group can participate in PET quenching, which is modulated by saccharide binding.Enables the design of "turn-on" or ratiometric fluorescent sensors.
Dual ResponsivenessSensitive to both pH and the presence of diols.Allows for the development of multi-responsive sensors for complex sample analysis.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While established methods for the synthesis of aminophenylboronic acids exist, future research will likely focus on developing more efficient, sustainable, and scalable routes to (2-Amino-3-fluorophenyl)boronic acid.

Novel Synthetic Approaches: Future synthetic explorations may include the development of advanced catalytic systems. Transition-metal-catalyzed C-H activation and borylation of 2-fluoroaniline (B146934) derivatives presents a direct and atom-economical approach. sigmaaldrich.com Additionally, photoredox and enzymatic catalysis are emerging as powerful tools in organic synthesis and could offer mild and selective methods for the preparation of this compound. nih.gov

Sustainable Methodologies: A shift towards greener and more sustainable synthetic practices is anticipated. This includes the use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic systems that operate under milder reaction conditions with high turnover numbers. researchgate.netnih.gov Flow chemistry represents another promising avenue, offering enhanced reaction control, improved safety, and potential for seamless scalability. The application of these principles will be crucial in making the synthesis of this compound more cost-effective and environmentally friendly. fu-berlin.de

Investigation of Underexplored Reactivity and Selectivity Patterns

The unique arrangement of the amino, fluoro, and boronic acid groups in this compound suggests a rich and potentially underexplored reactivity profile.

Future research should focus on a deeper understanding of its behavior in various chemical transformations. The presence of the ortho-amino group can influence the reactivity of the boronic acid through intramolecular coordination, potentially leading to unique selectivity in reactions such as transition-metal-catalyzed cross-coupling. nih.gov The electronic effect of the meta-fluorine atom further modulates this reactivity. nih.gov

Investigations into its participation in multicomponent reactions, cycloadditions, and as an organocatalyst are warranted. mdpi.comresearchgate.net Understanding the interplay between the functional groups will be key to unlocking novel synthetic applications and designing highly selective transformations.

Advanced Multiscale Computational Modeling for Complex Systems

To complement experimental studies, advanced computational modeling will be instrumental in predicting and understanding the behavior of this compound in complex systems.

Predictive Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nextpeptide.com This can aid in the rational design of new catalysts and materials.

Multiscale Approaches: For more complex systems, such as the interaction of this compound-containing polymers with biological interfaces or in material science applications, multiscale modeling approaches will be essential. nih.gov These methods bridge the gap between quantum mechanical calculations at the atomic level and classical simulations at the macroscopic level, providing a more comprehensive understanding of the material's properties and behavior. nih.gov

Integration into Novel Functional Materials and Smart Systems

The distinct properties of this compound make it an attractive building block for the development of novel functional materials and smart systems.

Stimuli-Responsive Materials: The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it an excellent candidate for the development of stimuli-responsive materials. nih.gov Future research could focus on incorporating this compound into polymers to create hydrogels, elastomers, or plastics with self-healing properties or responsiveness to changes in pH or the presence of specific biomolecules. pitt.edu

Advanced Sensors: The ability of the boronic acid group to bind with saccharides and other diol-containing molecules can be harnessed to develop highly sensitive and selective fluorescent sensors. researchgate.netmdpi.com The specific electronic properties conferred by the amino and fluoro substituents could be exploited to fine-tune the sensing capabilities for specific analytes. mdpi.com

Synergistic Applications in Interdisciplinary Fields

The unique characteristics of this compound open up possibilities for its application in a variety of interdisciplinary fields, leading to synergistic advancements.

Targeted Drug Delivery: In medicinal chemistry, boronic acids are recognized for their therapeutic potential. nih.gov The specific substitution pattern of this compound could be leveraged for the design of targeted drug delivery systems. For instance, it could be incorporated into nanoparticles or bioconjugates to target specific cells or tissues. nih.govpitt.edu

Bioimaging and Theranostics: The development of fluorescent probes based on this compound could have significant implications for bioimaging. nih.gov Furthermore, by combining its sensing or therapeutic capabilities with imaging modalities, this compound could be a valuable component in the development of theranostic agents, which simultaneously diagnose and treat diseases.

Q & A

Basic Research Questions

Q. What synthetic challenges are associated with (2-amino-3-fluorophenyl)boronic acid, and how can purity be ensured?

  • Methodology : Use Suzuki-Miyaura coupling for arylboronic acid synthesis, but note that boronic acids are prone to protodeboronation under acidic/basic conditions. Purification via recrystallization or chromatography is critical, as impurities (e.g., deboronated byproducts) can skew bioactivity results .
  • Validation : Employ LC-MS/MS in MRM mode for trace impurity detection (e.g., carboxy-phenyl boronic acid analogs at <1 ppm levels) .

Q. How does the fluorine substituent influence the electronic properties of this boronic acid?

  • Analysis : Fluorine’s electronegativity enhances the Lewis acidity of boron, strengthening diol-binding affinity. Computational modeling (DFT) or NMR titration studies can quantify this effect. Comparative studies with non-fluorinated analogs (e.g., 3-aminophenylboronic acid) are recommended .

Q. What are the primary applications of this compound in glycoprotein or carbohydrate sensing?

  • Experimental Design : Leverage boronic acid-diol interactions for glucose detection. Immobilize the compound on polymer backbones (e.g., PAPBA) to create glucose-responsive materials. Monitor binding kinetics via surface plasmon resonance (SPR) or stopped-flow fluorescence, noting kon values (e.g., D-fructose > D-glucose) .

Advanced Research Questions

Q. How can this compound be optimized for reversible covalent inhibition in drug discovery?

  • Rational Design : Use X-ray crystallography to study binding modes with target proteins (e.g., proteases). Modify the amino group to enhance hydrogen bonding while retaining fluorine’s electronic effects. Compare IC50 values against boronic acid drugs like Bortezomib .
  • Data Contradictions : Some studies report reduced potency due to steric hindrance from the amino group. Address this via structure-activity relationship (SAR) studies with halogen-substituted analogs .

Q. What thermal degradation pathways occur in this compound, and how do they affect material stability?

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Observe mass loss stages: dehydration (100–150°C), boroxine formation (200–300°C), and complete decomposition (>350°C). Compare with trifluoromethylphenylboronic acids, where CF3 groups delay degradation .
  • Table : Thermal Stability of Selected Boronic Acids

CompoundDehydration (°C)Boroxine Formation (°C)Decomposition (°C)
(2-Amino-3-fluorophenyl)110–130220–260>350
3-Trifluoromethylphenyl130–150280–310>400

Q. How do secondary interactions compromise selectivity in glycoprotein capture assays?

  • SPR Studies : Immobilize the compound on carboxymethyl dextran surfaces. Test binding with glycoproteins (e.g., RNase B) vs. non-glycosylated proteins (e.g., RNase A). Secondary ionic/hydrophobic interactions can be minimized using high-pH borate buffers .

Contradictions & Mitigation

  • Kinetic vs. Thermodynamic Binding : While boronic acid-diol binding is thermodynamically favored (Ka ~10²–10⁴ M⁻¹), kinetic studies show kon varies by sugar (e.g., D-fructose: 1.2×10³ M⁻¹s⁻¹ vs. D-glucose: 3.5×10² M⁻¹s⁻¹). Use stopped-flow methods to resolve discrepancies in sensor response times .
  • Mutagenicity Risks : Boronic acid impurities (e.g., methyl-phenyl analogs) may require strict control (<1 ppm). Validate synthetic batches with triple-quadrupole LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.